2-Amino-3-azidopropanoic acid;hydrochloride

Description

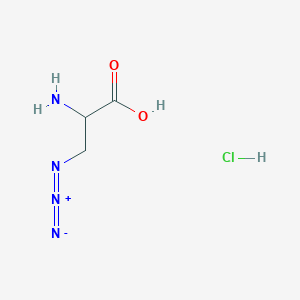

2-Amino-3-azidopropanoic acid hydrochloride is a non-canonical amino acid derivative featuring an azide (-N₃) group at the β-carbon position. This compound exists in enantiomeric forms: (R)-2-Amino-3-azidopropanoic acid hydrochloride (D-enantiomer) and (S)-2-Amino-3-azidopropanoic acid hydrochloride (L-enantiomer). Its molecular formula is C₃H₆N₄O₂·HCl·nH₂O, with a molecular weight of 130.11 + 36.45 g/mol (excluding hydrate water) . The azide group enables its use in bioorthogonal "click chemistry" applications, such as metabolic labeling and protein modification .

Key properties:

Properties

IUPAC Name |

2-amino-3-azidopropanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N4O2.ClH/c4-2(3(8)9)1-6-7-5;/h2H,1,4H2,(H,8,9);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQDWRZHPCDDSJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)N=[N+]=[N-].Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-azidopropanoic acid;hydrochloride typically involves the azidation of alanine derivatives. One common method is the reaction of 3-bromoalanine with sodium azide in an aqueous solution, followed by acidification with hydrochloric acid to yield the hydrochloride salt. The reaction conditions usually involve moderate temperatures and careful control of pH to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of industrial reactors, precise control of reaction conditions, and purification steps such as crystallization or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-azidopropanoic acid;hydrochloride undergoes various chemical reactions, including:

Click Chemistry: The azido group reacts with alkynes in the presence of a copper catalyst to form triazoles.

Substitution Reactions: The azido group can be substituted with other nucleophiles under appropriate conditions.

Reduction Reactions: The azido group can be reduced to an amino group using reducing agents like hydrogen in the presence of a palladium catalyst.

Common Reagents and Conditions

Click Chemistry: Copper(I) catalysts, alkynes, and appropriate solvents like dimethyl sulfoxide (DMSO).

Substitution Reactions: Nucleophiles such as amines or thiols, often in polar solvents.

Reduction Reactions: Hydrogen gas, palladium on carbon (Pd/C), and solvents like ethanol.

Major Products

Click Chemistry: Triazole derivatives.

Substitution Reactions: Various substituted amino acids.

Reduction Reactions: 2-Amino-3-aminopropanoic acid derivatives.

Scientific Research Applications

Synthesis Overview

- Starting Materials : Typically derived from alanine.

- Reagents : Commonly used reagents include HOBt (hydroxybenzotriazole), HBTU (O-(benzotriazol-1-yl) N,N,N',N'-tetramethyluronium hexafluorophosphate), and DIPEA (N,N-diisopropylethylamine) during the coupling reactions.

- Final Product : The hydrochloride salt form enhances solubility, facilitating its use in various applications.

Scientific Research Applications

The applications of 2-Amino-3-azidopropanoic acid; hydrochloride can be categorized into several domains:

Medicinal Chemistry

- Drug Development : The compound's azido functionality allows for the formation of triazole derivatives through click chemistry, which are valuable in drug design and development. It has been utilized as a surrogate for cancer-targeting agents in peptide synthesis, enhancing therapeutic efficacy against specific targets .

Biochemistry

- Peptide Synthesis : It serves as a building block for synthesizing peptides that can be used to study protein interactions and functions. The incorporation of 2-amino-3-azidopropanoic acid into peptides allows researchers to explore new biochemical pathways and mechanisms .

- Enzyme Studies : The compound has been used in studies involving alkaline phosphatase (ALP), where it was shown to undergo enzymatic transformations, providing insights into enzyme kinetics and substrate specificity .

Click Chemistry

- Versatile Reactivity : The azido group makes this compound ideal for click chemistry applications, enabling the rapid formation of stable linkages with various alkyne-containing molecules. This property is particularly useful in creating bioconjugates for targeted drug delivery systems .

Case Study 1: Peptide Conjugation for Cancer Therapy

In a study examining the use of 2-amino-3-azidopropanoic acid in peptide conjugates, researchers demonstrated its ability to enhance the targeting of cancer cells through selective binding mechanisms. The resulting conjugates showed improved therapeutic outcomes in preclinical models, highlighting the compound's potential in oncological applications.

Case Study 2: Antimicrobial Activity

Research has indicated that derivatives of 2-amino-3-azidopropanoic acid exhibit antimicrobial properties against multidrug-resistant pathogens. These findings suggest that this compound could serve as a scaffold for developing new antibiotics targeting resistant strains of bacteria and fungi .

Mechanism of Action

The mechanism of action of 2-Amino-3-azidopropanoic acid;hydrochloride primarily involves its azido group, which is highly reactive and can participate in various chemical reactions. In biological systems, it can be incorporated into proteins, where it may alter protein function or serve as a site for further chemical modification. The molecular targets and pathways involved depend on the specific application and the nature of the protein or molecule it interacts with.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

2-Amino-3-sulfanylpropanoic Acid Hydrochloride

- Structure : Replaces the azide (-N₃) with a sulfanyl (-SH) group.

- CAS : 52-89-1.

- Applications : Involved in redox reactions and thiol-disulfide exchange, unlike the azide’s role in click chemistry .

2-(Aminooxy)-3-methoxypropanoic Acid Hydrochloride

- Structure: Contains aminooxy (-ONH₂) and methoxy (-OCH₃) groups.

- Formula: C₄H₁₀ClNO₄.

- MW : 171.58 g/mol.

- Applications : Used in oxime ligation, a complementary bioorthogonal strategy .

Backbone Modifications

3-Amino-2-methylpropanoic Acid Hydrochloride

- Structure : Methyl substitution at the β-carbon instead of an azide.

- CAS : Multiple variants (e.g., 1334145-95-7).

- Applications : Intermediate in peptide synthesis; lacks azide-specific reactivity .

3-Azido-D-alanine HCl

- Structure: Structurally identical to 2-amino-3-azidopropanoic acid hydrochloride but differs in stereochemistry.

- Applications : Used in bacterial cell wall labeling .

Comparative Data Table

*Exact MW varies with hydrate (nH₂O).

Reactivity and Stability

- Azide Group Stability: The azide in 2-amino-3-azidopropanoic acid hydrochloride is stable under physiological conditions but reacts rapidly with alkynes (e.g., in copper-catalyzed azide-alkyne cycloaddition) .

- Acid Stability : Unlike Nicardipine Hydrochloride , which degrades in acidic conditions , the azide group remains intact, making it suitable for in vivo studies.

- Comparison with Yohimbine Hydrochloride: While yohimbine (an alkaloid) targets adrenergic receptors , 2-amino-3-azidopropanoic acid is non-pharmacological and used solely as a biochemical tool.

Commercial Availability and Pricing

Biological Activity

Introduction

2-Amino-3-azidopropanoic acid; hydrochloride (also known as 3-azidopropionic acid) is a synthetic amino acid derivative that has garnered attention for its diverse applications in biochemical research, particularly in the fields of medicinal chemistry and molecular biology. This compound is characterized by the presence of an azide group, which imparts unique reactivity suitable for click chemistry and other synthetic methodologies. This article aims to provide a comprehensive overview of the biological activity of 2-amino-3-azidopropanoic acid; hydrochloride, including its mechanisms of action, biochemical pathways, and potential therapeutic applications.

Target and Mode of Action

The primary biological target of 2-amino-3-azidopropanoic acid is bacterial cells. The compound is believed to interfere with the synthesis of bacterial cell walls, leading to alterations in cellular integrity and function. This activity is mediated through its incorporation into bacterial proteins, where it can affect protein interactions and enzymatic functions .

Biochemical Pathways

The introduction of the azido group into amino acids allows for various biochemical interactions:

- Inhibition of Enzymatic Activity : The azido group can act as a substrate for various enzymes, potentially inhibiting their activity through competitive or non-competitive mechanisms.

- Protein Modification : It can be incorporated into peptides and proteins, facilitating the study of protein dynamics and interactions through bioconjugation techniques .

Cellular Effects

Research indicates that 2-amino-3-azidopropanoic acid can influence several cellular processes:

- Gene Expression : The compound may modulate gene expression patterns by altering the stability or function of transcription factors.

- Cell Viability : In vitro studies have shown that high concentrations can lead to cytotoxic effects in human cell lines, attributed to residual copper from synthetic processes used in its production .

Case Studies

- Antibacterial Activity : A study demonstrated that azido derivatives could effectively inhibit specific bacterial strains by disrupting cell wall synthesis. The incorporation of 2-amino-3-azidopropanoic acid into peptides resulted in enhanced inhibitory effects compared to non-modified counterparts .

- Protein Function Studies : Researchers used this compound to create modified proteins that could be tracked within cellular environments. This application has significant implications for understanding protein localization and function in live cells .

Dosage Effects

The effects of 2-amino-3-azidopropanoic acid vary significantly with dosage:

- Low Concentrations : At lower concentrations, it may promote beneficial modifications in proteins without significant cytotoxicity.

- High Concentrations : Higher doses have been correlated with increased cell death rates, particularly in human A549 cells, likely due to toxicity from residual copper catalysts used during synthesis .

Applications in Research

2-Amino-3-azidopropanoic acid; hydrochloride has several notable applications:

Safety and Handling

While 2-amino-3-azidopropanoic acid has promising applications, safety precautions are necessary due to its azide group, which can be hazardous under certain conditions. It should be handled with care in a controlled laboratory environment.

Q & A

Q. Resolution Workflow :

Replicate experiments with independently synthesized batches.

Cross-validate using orthogonal assays (e.g., LC-MS for metabolite tracking).

Control for redox environment (e.g., add N-acetylcysteine to modulate glutathione) .

What safety protocols are critical for handling 2-amino-3-azidopropanoic acid hydrochloride in laboratory settings?

Basic Research Question

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles. Azides are skin irritants and may form explosive metal azides upon contact with copper pipes .

- Ventilation : Use fume hoods for weighing and reactions to avoid inhalation of fine powders .

- Waste Disposal : Neutralize azide waste with sodium nitrite and FeSO to convert it to non-explosive N gas .

- Storage : Keep in airtight containers under inert gas (N) at -20°C to prevent moisture absorption and decomposition .

How can computational modeling guide the design of derivatives with enhanced stability or bioactivity?

Advanced Research Question

- DFT Calculations : Predict azide reduction potentials and stability under physiological conditions. For example, electron-withdrawing substituents on the α-carbon lower reduction susceptibility .

- Molecular Dynamics (MD) : Simulate interactions with target enzymes (e.g., amino acid transporters) to optimize binding affinity .

- QSAR Models : Correlate substituent effects (e.g., methyl vs. phenyl groups) with cytotoxicity or metabolic half-life .

Case Study : Derivatives with β-branched alkyl groups showed 3x higher stability in serum compared to linear analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.